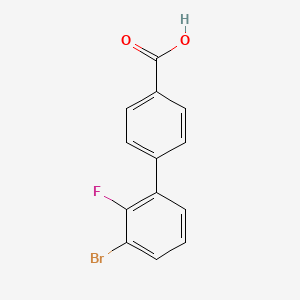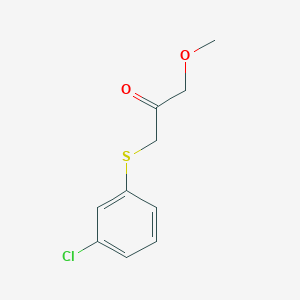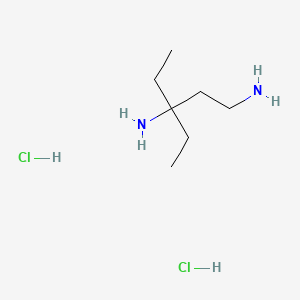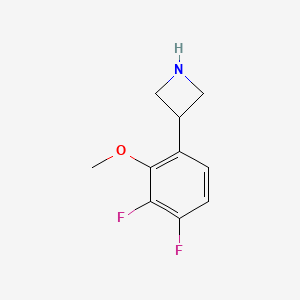![molecular formula C18H26N2O8 B13483369 rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups and its diazatricyclo core, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diaza functionality.
- Protection of the amine groups with tert-butoxycarbonyl (Boc) groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diaza functionality.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler diaza compound.
Scientific Research Applications
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active diaza core, which can then interact with various biological or chemical targets. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
- (4R)-4-[(2R,3S)-3-[(1R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinyl]-2-diazo-3-oxovaleric acid
- 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
Uniqueness
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is unique due to its tricyclic structure and the presence of two Boc protecting groups. This makes it more stable and versatile compared to similar compounds, allowing for a wider range of applications in various fields.
Properties
Molecular Formula |
C18H26N2O8 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(1R,2R,5S,6S)-3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazatricyclo[4.2.0.02,5]octane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H26N2O8/c1-15(2,3)27-13(25)19-7-9-10-8-20(14(26)28-16(4,5)6)18(10,12(23)24)17(9,19)11(21)22/h9-10H,7-8H2,1-6H3,(H,21,22)(H,23,24)/t9-,10-,17+,18+/m1/s1 |
InChI Key |
IPPVEDIPSDANIQ-MKXFUORMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@]1([C@]3([C@@H]2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1(C3(C2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)




![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
